molecular formula C8H6N2O B1291308 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 394223-03-1

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Katalognummer: B1291308
CAS-Nummer: 394223-03-1
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: ATTNRYFIYJHUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The pyrrole ring exhibits high electron density, facilitating electrophilic attacks predominantly at the 3-position (Table 1) .

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde65–75%
BrominationBr₂ in CHCl₃ or NBS/Et₃N in CH₂Cl₂3-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde80–85%
IodinationI₂/HIO₃ in H₂SO₄3-Iodo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde70%
NitrosationNaNO₂/HCl, 0°C3-Nitroso-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde60%

Aldehyde-Specific Reactions

The aldehyde group undergoes typical carbonyl transformations (Table 2) .

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄/H₂SO₄, reflux1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid90%
ReductionNaBH₄/MeOH or LiAlH₄/THF2-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine85–95%
CondensationNH₂R (amines), EtOH, ΔSchiff bases (R=alkyl/aryl)70–90%
Hydrazone FormationNH₂NH₂, EtOH, ΔThis compound hydrazone88%

Mannich and Ring Expansion Reactions

The compound participates in multicomponent and ring-modifying reactions :

  • Mannich Reaction : With secondary amines and formaldehyde, yielding 3-aminomethyl derivatives (60–75% yield) .
  • Ring Expansion : Treatment with chloroform/NaOH generates 1,8-naphthyridine derivatives via C–C bond insertion (45% yield) .

Cross-Coupling Reactions

While the parent compound lacks halogens, brominated derivatives (e.g., 3-bromo variant) undergo Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) :

  • Example : 3-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde + PhB(OH)₂ → 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (82% yield) .

Dimerization and Tautomerism

  • Aldol Condensation : Under basic conditions, the aldehyde forms dimers via self-condensation .
  • Tautomerism : The compound exists in equilibrium with its enol tautomer in polar solvents .

Critical Reaction Pathways

  • Electrophilic Substitution : Directed by the electron-rich pyrrole ring, favoring 3-position reactivity .
  • Aldehyde Reactivity : Governs nucleophilic additions and redox transformations .
  • Ring Strain Modulation : The fused ring system enables unique rearrangements (e.g., naphthyridine formation) .

This compound’s versatility in electrophilic, nucleophilic, and ring-expansion reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to avoid over-oxidation or side reactions .

Wirkmechanismus

The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and its derivatives is primarily attributed to their ability to interact with specific molecular targets. For example, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compounds can induce apoptosis in cancer cells and inhibit tumor growth . The exact mechanism involves binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This makes it a valuable intermediate for further chemical modifications and the synthesis of diverse bioactive molecules .

Biologische Aktivität

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

This compound primarily acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3). The inhibition of these targets affects several downstream signaling pathways, notably:

  • RAS-MEK-ERK
  • PLCγ
  • PI3K-Akt

These pathways are crucial for cellular proliferation, survival, and differentiation. Consequently, the compound has shown promise in suppressing tumor growth and modulating immune responses .

Cellular Effects

Research indicates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, studies have demonstrated its effectiveness against breast cancer cells (4T1), leading to reduced cell viability and increased apoptosis rates .

Inhibition of Pro-inflammatory Responses

In addition to its anticancer properties, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Table 1 summarizes key findings from SAR studies involving derivatives of this compound.

CompoundTargetIC50 (nM)Biological Activity
4hFGFR17Antiproliferative
4hFGFR29Antiproliferative
4hFGFR325Antiproliferative
11hPDE4B0.8Inhibition of TNF-α release
OtherHNE<50Inhibition of proteolytic activity

Case Studies

  • FGFR Inhibition : A study reported that compound 4h exhibited potent inhibitory activity against FGFRs, with IC50 values ranging from 7 to 25 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines .
  • Inflammatory Response Modulation : Another investigation highlighted the ability of derivative 11h to significantly reduce TNF-α release from macrophages subjected to lipopolysaccharide stimulation, indicating its potential for treating inflammatory conditions .
  • Human Neutrophil Elastase (HNE) Inhibition : Research identified several derivatives that effectively inhibited HNE, a protease implicated in chronic respiratory diseases. These findings suggest a therapeutic avenue for managing conditions like COPD and cystic fibrosis .

Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNRYFIYJHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619198
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-03-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 394223-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7-Azaindole (Aldrich Chemical Co. Cat No. A9,550-2, 4.12 g, 34.9 mmol) in 33% acetic acid (43 ml) was added Hexamethylenetetramine (7.3 g, 5.2 mmol) and the reaction was heated at reflux for 6 hours. The reaction mixture was cooled to room temperature and diluted with ice water (100 ml). The mixture was then left at 0° C. for 18 h. to crystallize product. The beige powder was filtered and washed with water to provide 7-azaindole-2-carboxaldehyde (2.95 g, 58%). 1H NMR (DMSO-d6) δ:7.28 (1H, dd, J=4.8 Hz, 7.9 Hz), 8.37 (1H, dd, J=1.6 Hz, 4.8 Hz), 8.42 (1H, dd, J=1.6 Hz, 7.9 Hz), 8.47 (1H, s), 9.94 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (2.5 g, 8.73 mmol) in methanol (50 mL) stirred under nitrogen at r.t. was added a solution of KOH (1.96 g, 34.9 mmol) in water (5 mL) dropwise during 1 min. The reaction mixture was stirred at r.t. for 30 min, TLC showed complete conversion. The reaction mixture was diluted with H2O (150 mL), extracted with dichloromethane (3×150 mL) and the organic phase was washed with saturated brine (3×50 mL), water 100 mL, dried over sodium sulfate and evaporated in vacuo to give the title compound as a yellow solid (1 g, 54.9% yield) which was used in the next reaction without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
54.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.